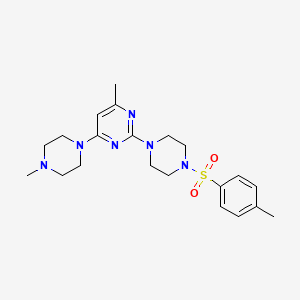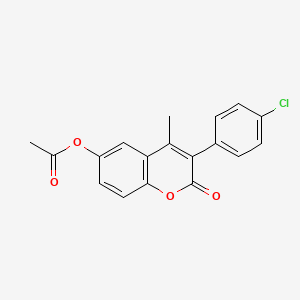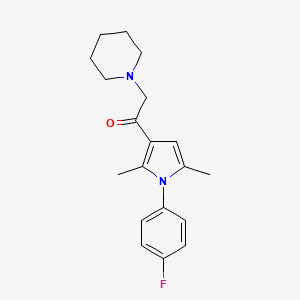
4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-tosylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperazine and methylbenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Piperazine: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Introduction of Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is typically added through sulfonylation reactions, using reagents like methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of bases like triethylamine.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE shares structural similarities with other piperazine and pyrimidine derivatives, such as:
- 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
- 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Uniqueness
The uniqueness of 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE lies in its specific substitution pattern and the presence of both piperazine and methylbenzenesulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30N6O2S |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C21H30N6O2S/c1-17-4-6-19(7-5-17)30(28,29)27-14-12-26(13-15-27)21-22-18(2)16-20(23-21)25-10-8-24(3)9-11-25/h4-7,16H,8-15H2,1-3H3 |
InChI Key |
IDWZANIGQDOYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11256300.png)
![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11256305.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B11256316.png)

![3,5-dimethyl-N-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11256320.png)
![2-(4-fluorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11256321.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11256337.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B11256344.png)
![3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11256356.png)
![2-[[(4-Bromophenyl)methyl]thio]-1-[(4-methylphenyl)methyl]-1H-imidazole-5-methanol](/img/structure/B11256369.png)
![N-Ethyl-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11256373.png)
![5-chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B11256388.png)

